Stereochemical Complexity: Two Contiguous Chiral Centers in 2,3,4-Isomer vs. One in 3,4,4-Isomer
2,3,4-Trimethylpentanoic acid possesses two asymmetric (chiral) carbon atoms at positions C2 and C3, with a total atom stereocenter count of 2, enabling the existence of diastereomers and enantiomeric pairs [1]. In contrast, the 3,4,4-trimethylpentanoic acid isomer contains only one chiral center at C3 (asymmetric atoms count: 1), limiting its stereochemical utility .
| Evidence Dimension | Number of stereocenters / chiral atoms |
|---|---|
| Target Compound Data | 2 stereocenters (C2 and C3); Total atom stereocenter count: 2 |
| Comparator Or Baseline | 3,4,4-Trimethylpentanoic acid: 1 stereocenter; Asymmetric Atoms: 1 |
| Quantified Difference | 2 stereocenters vs. 1 (100% higher stereochemical complexity) |
| Conditions | Structural analysis based on IUPAC nomenclature and canonical SMILES |
Why This Matters
This enables stereoselective synthesis and chiral resolution applications that are not possible with the 3,4,4-isomer, directly impacting procurement for asymmetric catalysis and chiral building block research.
- [1] GRAYU Phytochemical Database. 2,3,4-Trimethylpentanoic acid (PubChem CID: 176505). Total Atom Stereocenter Count: 2.0. View Source
